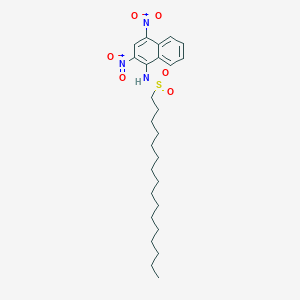
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with nitro groups and a sulfonamide group attached to a long hexadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide typically involves multiple steps. The starting material is often naphthalene, which undergoes nitration to introduce nitro groups at the 2 and 4 positions. This is followed by sulfonation to attach the sulfonamide group. The final step involves the attachment of the hexadecane chain through a series of reactions that may include alkylation and amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and sulfonation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dinitrophenyl)hexadecane-1-sulfonamide
- N-(2,4-Dinitrobenzyl)hexadecane-1-sulfonamide
- N-(2,4-Dinitroaniline)hexadecane-1-sulfonamide
Uniqueness
N-(2,4-Dinitronaphthalen-1-YL)hexadecane-1-sulfonamide is unique due to the presence of the naphthalene ring, which provides additional stability and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
52077-93-7 |
|---|---|
Molecular Formula |
C26H39N3O6S |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-(2,4-dinitronaphthalen-1-yl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C26H39N3O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-36(34,35)27-26-23-19-16-15-18-22(23)24(28(30)31)21-25(26)29(32)33/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
InChI Key |
QZDIBFHWGVMHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
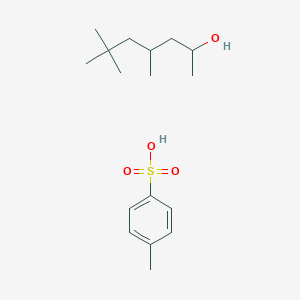



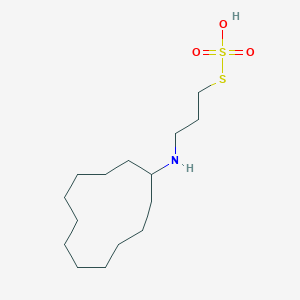


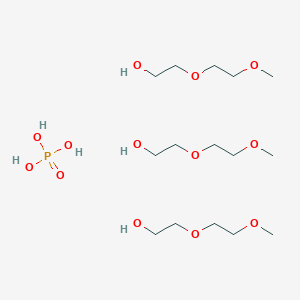
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
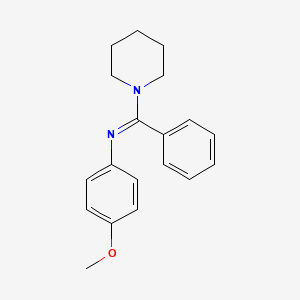
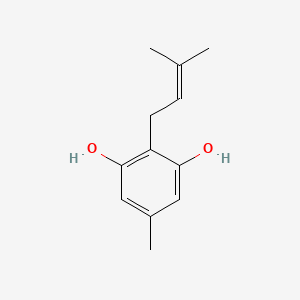

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
